molecular formula C32H37N5O2 B1193284 OptoBI-1

OptoBI-1

Cat. No.: B1193284
M. Wt: 523.7 g/mol
InChI Key: LUASQYYRQCWOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OptoBI-1 is a photoswitchable agonist for transient receptor potential canonical channels, specifically targeting the TRPC3, TRPC6, and TRPC7 subtypes. This compound is designed to exert precise, light-mediated control over TRPC3 activity and the associated cellular calcium signaling. This compound is a novel photopharmacological tool that enables manipulation of TRPC3 channels by light, independent of lipid metabolism, and with higher temporal precision than lipid photopharmacology .

Scientific Research Applications

OptoBI-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Properties

Molecular Formula

C32H37N5O2

Molecular Weight

523.7 g/mol

IUPAC Name

3-[1-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C32H37N5O2/c1-2-3-7-24-12-16-26(17-13-24)34-35-27-18-14-25(15-19-27)8-6-11-31(38)36-22-20-28(21-23-36)37-30-10-5-4-9-29(30)33-32(37)39/h4-5,9-10,12-19,28H,2-3,6-8,11,20-23H2,1H3,(H,33,39)

InChI Key

LUASQYYRQCWOMA-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OptoBI-1;  OptoBI 1;  OptoBI1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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